5-(2-Fluorophenyl)-5-oxovaleronitrile
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Overview
Description
5-(2-Fluorophenyl)-5-oxovaleronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a fluorophenyl group attached to a valeric acid derivative, with a nitrile group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-5-oxovaleronitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like platinum on carbon or Raney nickel .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a high-pressure autoclave for the hydrogenation steps. The process includes the use of acetonitrile and glacial acetic acid as solvents, with hydrogen gas introduced under controlled pressure and temperature conditions. The reaction is monitored using high-performance liquid chromatography to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of 5-(2-Fluorophenyl)-5-oxovaleric acid.
Reduction: Formation of 5-(2-Fluorophenyl)-5-aminovaleronitrile.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
5-(2-Fluorophenyl)-5-oxovaleronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-5-oxovaleronitrile involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 2-(2-Fluorophenyl)-2-oxoethylpropanedinitrile
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
Uniqueness
5-(2-Fluorophenyl)-5-oxovaleronitrile is unique due to its specific structural features, such as the combination of a fluorophenyl group with a nitrile and oxo functionalities. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-(2-fluorophenyl)-5-oxopentanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQLORVFWCKKDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642221 |
Source
|
Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-33-4 |
Source
|
Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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